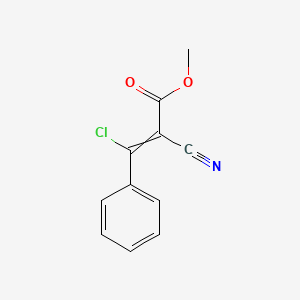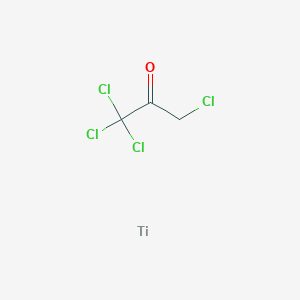
1,1,1,3-Tetrachloropropan-2-one;titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3-Tetrachloropropan-2-one is an organochlorine compound with the molecular formula C₃H₂Cl₄O It is a derivative of propane where four hydrogen atoms are replaced by chlorine atoms and one of the carbon atoms is part of a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,3-Tetrachloropropan-2-one can be synthesized through the chlorination of 2-propanone (acetone) in the presence of a catalyst. The reaction typically involves the use of chlorine gas and ultraviolet light to facilitate the substitution of hydrogen atoms with chlorine atoms. The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product is obtained with high yield.
Industrial Production Methods
In an industrial setting, the production of 1,1,1,3-tetrachloropropan-2-one involves large-scale chlorination processes. The use of continuous flow reactors allows for better control over reaction parameters, leading to higher efficiency and purity of the final product. The process also includes purification steps such as distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3-Tetrachloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are employed in substitution reactions.
Major Products Formed
Oxidation: Products include carboxylic acids and esters.
Reduction: Products include partially chlorinated propanones.
Substitution: Products include various substituted propanones depending on the nucleophile used.
Scientific Research Applications
1,1,1,3-Tetrachloropropan-2-one has several applications in scientific research:
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of other chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1,1,3-tetrachloropropan-2-one involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and affect cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1,1,2-Tetrachloropropane: Similar in structure but with different chlorine atom positions.
1,1,1-Trichloroethane: A related chloroalkane with three chlorine atoms.
1,1,3,3-Tetrachloropropanone: Another tetrachlorinated propanone with a different arrangement of chlorine atoms.
Uniqueness
1,1,1,3-Tetrachloropropan-2-one is unique due to its specific arrangement of chlorine atoms and the presence of a ketone group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
62951-70-6 |
|---|---|
Molecular Formula |
C3H2Cl4OTi |
Molecular Weight |
243.7 g/mol |
IUPAC Name |
1,1,1,3-tetrachloropropan-2-one;titanium |
InChI |
InChI=1S/C3H2Cl4O.Ti/c4-1-2(8)3(5,6)7;/h1H2; |
InChI Key |
CCNWYLHFQBMWJW-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)C(Cl)(Cl)Cl)Cl.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


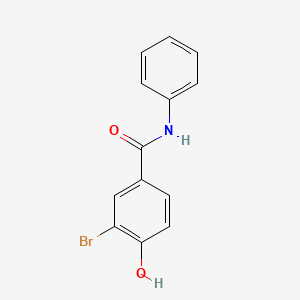
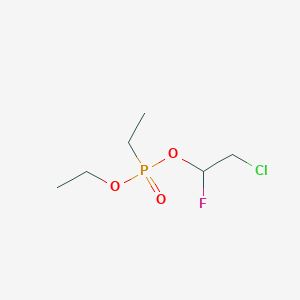
![1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-ol](/img/structure/B14515354.png)
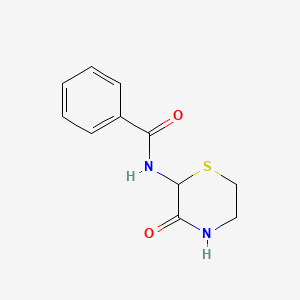
![2-Dimethylamino-6,7-dihydro-oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B14515366.png)
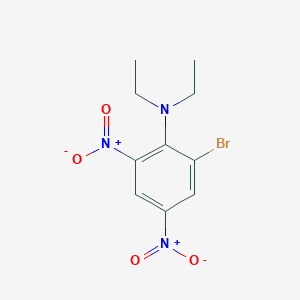
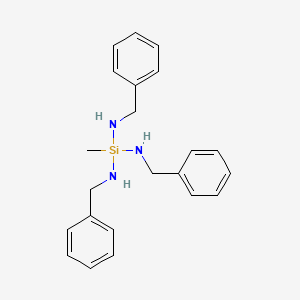
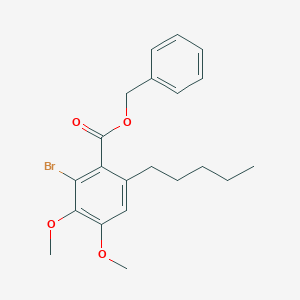
![N~2~-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-N~2~-phenylglycinamide](/img/structure/B14515406.png)
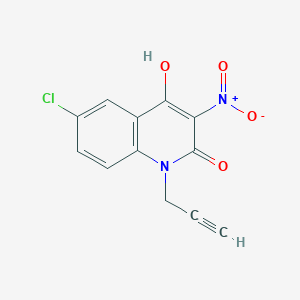

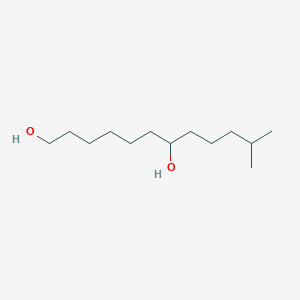
![2,3,4-Triiodo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14515423.png)
